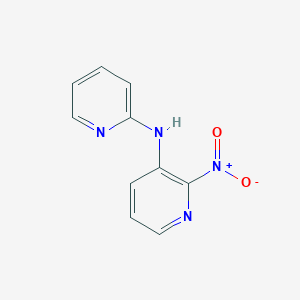
N-(2-nitropyridin-3-yl)pyridin-2-amine
Cat. No. B8459012
M. Wt: 216.20 g/mol
InChI Key: LDOQBSWOHVRVCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08575183B2
Procedure details


To a solution of 3-fluoro-2-nitropyridine (3.32 g, 23.38 mmol) and 2-aminopyridine (2.0 g, 21.25 mmol) in DMF (35.4 mL) was added potassium tert-butoxide (4.77 g, 42.5 mmol). The solution was stirred under nitrogen at rt overnight. After 22 h, the mixture was poured into water (100 mL) and extracted with EtOAc (2×100 mL). After drying with MgSO4, the solution was filtered and concentrated in vacuo to provide the crude material as a orange solid. The orange solid was purified by chromatography through a Redi-Sep™ pre-packed silica gel column (80 g), eluting with a gradient of 0% to 50% EtOAc in hexane, to provide N-(2-nitropyridin-3-yl)pyridin-2-amine as an orange solid: 1H NMR (400 MHz, DMSO-d6) δ ppm 9.53 (1H, s), 8.58 (1H, dd, J=8.4, 1.6 Hz), 8.15 (1H, dd, J=4.3, 1.4 Hz), 8.10-8.14 (1H, m), 7.66-7.76 (2H, m), 7.05 (1H, dt, J=8.4, 0.8 Hz), 6.93 (1H, ddd, J=7.2, 5.0, 0.9 Hz); LC-MS (ESI) m/z 217.0 [M+H]+.





Identifiers


|
REACTION_CXSMILES
|
F[C:2]1[C:3]([N+:8]([O-:10])=[O:9])=[N:4][CH:5]=[CH:6][CH:7]=1.[NH2:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][N:13]=1.CC(C)([O-])C.[K+].O>CN(C=O)C>[N+:8]([C:3]1[C:2]([NH:11][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][N:13]=2)=[CH:7][CH:6]=[CH:5][N:4]=1)([O-:10])=[O:9] |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
3.32 g
|
|
Type
|
reactant
|
|
Smiles
|
FC=1C(=NC=CC1)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=NC=CC=C1
|
|
Name
|
|
|
Quantity
|
4.77 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)([O-])C.[K+]
|
|
Name
|
|
|
Quantity
|
35.4 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
Step Two
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The solution was stirred under nitrogen at rt overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


WAIT
|
Type
|
WAIT
|
|
Details
|
After 22 h
|
|
Duration
|
22 h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with EtOAc (2×100 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
After drying with MgSO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the solution was filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to provide the crude material as a orange solid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The orange solid was purified by chromatography through a Redi-Sep™ pre-packed silica gel column (80 g)
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with a gradient of 0% to 50% EtOAc in hexane
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[N+](=O)([O-])C1=NC=CC=C1NC1=NC=CC=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
